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Compound of Interest

Compound Name: TP-110

Cat. No.: B612070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
TP-110 is a synthetic peptide boronic acid derivative of tyropeptin that has garnered significant

interest as a potent and selective inhibitor of the 20S proteasome.[1] Its mechanism of action

involves the formation of a stable, covalent adduct with the N-terminal threonine residue of the

proteasome's β5 subunit, primarily inhibiting its chymotrypsin-like (CT-L) activity.[1] This

inhibition disrupts cellular protein homeostasis, leading to the accumulation of ubiquitinated

proteins and subsequent apoptosis, particularly in cancer cells. Consequently, TP-110 has

been investigated as a potential therapeutic agent for various malignancies, including multiple

myeloma and prostate cancer.[1][2][3]

This document provides a detailed protocol for the chemical synthesis of TP-110. It is important

to note that while the term "catalyst" was used in the topic inquiry, TP-110 is not a catalyst but a

targeted inhibitor. The synthesis of peptide boronic acids like TP-110 presents unique

challenges, primarily due to the lability of the aminoboronic acid moiety.[4] The following

protocols outline both solid-phase and solution-phase approaches to address these challenges

and successfully synthesize TP-110.
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Property Value Reference

Molecular Formula C₃₇H₄₁BN₂O₆ Derived from Structure

Molecular Weight 622.55 g/mol Calculated

Appearance White to off-white solid
General observation for similar

compounds

Solubility

Soluble in DMSO, DMF;

sparingly soluble in methanol;

insoluble in water.

General observation for similar

compounds

Storage
Store at -20°C under inert

atmosphere.
[4]

Experimental Protocols
The synthesis of TP-110, with the structure 1-naphthylacetyl-L-(O-methyl)tyrosyl-L-valyl-L-(1-

amino-3-methylbutyl)boronic acid, can be achieved through a multi-step process. Both solid-

phase peptide synthesis (SPPS) and solution-phase synthesis are viable routes.

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
Approach
This approach offers advantages in purification by anchoring the growing peptide chain to a

solid support.

Materials:

Fmoc-L-Val-OH

Fmoc-L-(O-methyl)Tyr(tBu)-OH

1-Naphthylacetic acid

(1R)-1-amino-3-methylbutylboronic acid pinanediol ester

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
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N,N-Diisopropylethylamine (DIPEA)

Piperidine

Trifluoroacetic acid (TFA)

Dichloromethane (DCM)

N,N-Dimethylformamide (DMF)

Rink Amide resin

Procedure:

Resin Swelling and Fmoc Deprotection: Swell Rink Amide resin in DMF for 30 minutes. Treat

the resin with 20% piperidine in DMF for 5 minutes, and then for an additional 15 minutes to

remove the Fmoc protecting group. Wash the resin thoroughly with DMF and DCM.

Coupling of the First Amino Acid (Fmoc-L-Val-OH): Dissolve Fmoc-L-Val-OH (3 eq), HBTU (3

eq), and DIPEA (6 eq) in DMF. Add the solution to the deprotected resin and shake at room

temperature for 2 hours. Wash the resin with DMF and DCM.

Fmoc Deprotection: Repeat step 1 to remove the Fmoc group from the valine residue.

Coupling of the Second Amino Acid (Fmoc-L-(O-methyl)Tyr(tBu)-OH): Dissolve Fmoc-L-(O-

methyl)Tyr(tBu)-OH (3 eq), HBTU (3 eq), and DIPEA (6 eq) in DMF. Add the solution to the

resin and shake for 2 hours. Wash the resin with DMF and DCM.

Fmoc Deprotection: Repeat step 1 to deprotect the N-terminus.

N-terminal Capping with 1-Naphthylacetic acid: Dissolve 1-Naphthylacetic acid (3 eq), HBTU

(3 eq), and DIPEA (6 eq) in DMF. Add to the resin and shake for 2 hours. Wash the resin

thoroughly with DMF and DCM.

Cleavage from Resin: Treat the resin with a cleavage cocktail of TFA/H₂O/TIPS (95:2.5:2.5)

for 2-3 hours. Filter the resin and collect the filtrate. Precipitate the peptide in cold diethyl

ether, centrifuge, and dry the crude product.
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Coupling of the Boronic Acid Moiety: Dissolve the crude peptide (1 eq) and (1R)-1-amino-3-

methylbutylboronic acid pinanediol ester (1.2 eq) in DMF. Add HBTU (1.2 eq) and DIPEA (3

eq) and stir at room temperature overnight.

Deprotection and Purification: To deprotect the boronic acid, treat the product with

isobutylboronic acid in a mixture of hexane and an appropriate organic solvent.[5] Purify the

final compound using preparative HPLC to yield TP-110.

Quantitative Data (Expected):

Step Expected Yield Purity (Post-HPLC)

Peptide Synthesis and

Cleavage
60-70% >95%

Boronic Acid Coupling and

Deprotection
40-50% >98%

Protocol 2: Solution-Phase Synthesis Approach
This classical approach offers flexibility but requires purification at each step.

Materials:

Boc-L-Val-OH

Boc-L-(O-methyl)Tyr-OH

1-Naphthylacetic acid

(1R)-1-amino-3-methylbutylboronic acid pinanediol ester

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

Hydroxybenzotriazole (HOBt)

Triethylamine (TEA)
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Hydrochloric acid (for deprotection)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate solution

Procedure:

Dipeptide Formation (Boc-L-(O-methyl)Tyr-L-Val-OMe): Couple Boc-L-(O-methyl)Tyr-OH with

H-L-Val-OMe using EDC and HOBt in DCM. Purify by column chromatography.

Boc Deprotection: Deprotect the N-terminus using 4M HCl in dioxane. Neutralize with TEA.

N-terminal Capping: Couple the resulting dipeptide with 1-Naphthylacetic acid using EDC

and HOBt. Purify the product.

Saponification: Hydrolyze the methyl ester at the C-terminus using LiOH in a THF/water

mixture to obtain the free carboxylic acid.

Amide Coupling with Boronic Acid: Couple the free acid with (1R)-1-amino-3-

methylbutylboronic acid pinanediol ester using EDC and HOBt.

Final Deprotection and Purification: Deprotect the boronic acid as described in the SPPS

protocol. Purify the final product by HPLC.

Visualizations

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612070?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Solid-Phase Synthesis Final Steps

Rink Amide Resin Couple Fmoc-Val Fmoc Deprotection Couple Fmoc-(O-Me)Tyr Fmoc Deprotection Couple 1-Naphthylacetic acid Cleave from Resin Peptide Fragment Couple Boronic Acid Ester Deprotect Boronic Acid HPLC Purification TP-110
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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